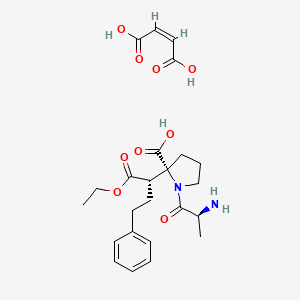
((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl-l-proline xMaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE typically involves the following steps:
Formation of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced to the phenylpropyl moiety through esterification reactions.
Peptide Bond Formation: The L-alanyl and L-proline residues are coupled using peptide synthesis techniques, often involving coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Maleate Salt Formation: The final step involves the formation of the maleate salt by reacting the peptide with maleic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the ethoxycarbonyl group.
Reduction: Reduction reactions could target the peptide bonds or the ethoxycarbonyl group.
Substitution: Substitution reactions might occur at the phenyl ring or the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-esterified or reduced peptide products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential, possibly as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE would depend on its specific interactions with molecular targets. Typically, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating biological pathways. The ethoxycarbonyl and phenyl groups might influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-[N-[1-(METHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE
- (S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-VALYL]-L-PROLINE MALEATE
Uniqueness
(S)-1-[N-[1-(ETHOXYCARBONYL)-3-PHENYLPROPYL]-L-ALANYL]-L-PROLINE MALEATE is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C24H32N2O9 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]pyrrolidine-2-carboxylic acid;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-18(24)16(11-10-15-8-5-4-6-9-15)20(19(25)26)12-7-13-22(20)17(23)14(2)21;5-3(6)1-2-4(7)8/h4-6,8-9,14,16H,3,7,10-13,21H2,1-2H3,(H,25,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,20+;/m0./s1 |
Clé InChI |
FDCMTZFTGQEGBC-JLVIOWHESA-N |
SMILES isomérique |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)[C@]2(CCCN2C(=O)[C@H](C)N)C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)C2(CCCN2C(=O)C(C)N)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13062445.png)
![4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13062453.png)
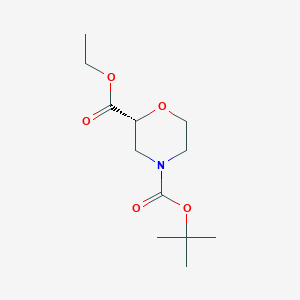
![4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13062468.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)

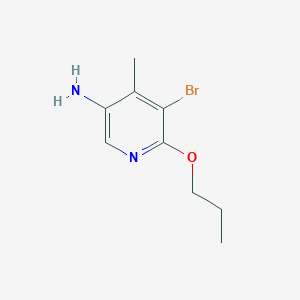
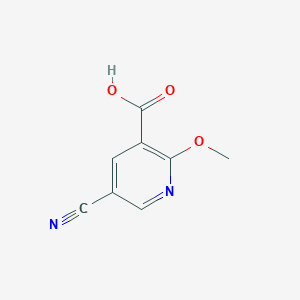
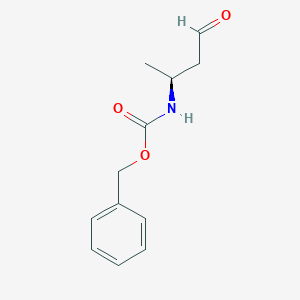

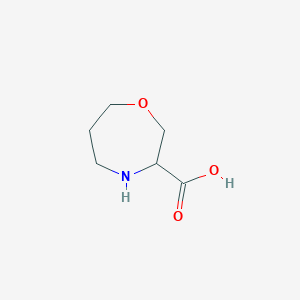

![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
